

Application Notes and Protocols for ARRY-440 in Patients with Brain Metastases

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-440 (also known as PF-07799933 and Claturafenib) is a next-generation, orally bioavailable, and brain-penetrant selective inhibitor of the BRAF serine/threonine-protein kinase.[1] It is designed to target BRAF-mutant tumors, including those with primary brain tumors or brain metastases.[2][3][4] Preclinical and early clinical data suggest that ARRY-440 holds promise in overcoming some of the limitations of previous BRAF inhibitors, such as acquired resistance and poor central nervous system (CNS) penetration.[3][5][6]

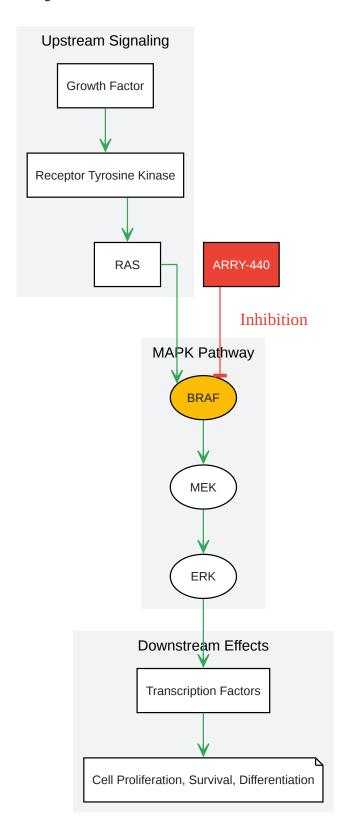
These application notes provide a summary of the available data on ARRY-440 for the treatment of brain metastases, along with representative protocols for preclinical and clinical evaluation.

Mechanism of Action

ARRY-440 is a potent and selective inhibitor of BRAF, targeting both monomeric and dimeric forms of the kinase.[6] Unlike first-generation BRAF inhibitors, which can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, ARRY-440 is designed to minimize this effect by sparing ARAF and CRAF.[6] Its ability to inhibit both BRAF monomers and dimers allows it to be active against a broader range of BRAF mutations, including Class I (V600), Class II, and Class III alterations.[1][6] The enhanced brain penetrance of ARRY-440 is a key feature, addressing a critical unmet need in patients with BRAF-mutant brain metastases.[3][5]



Signaling Pathway



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Caption: Simplified diagram of the MAPK signaling pathway and the inhibitory action of ARRY-440 on BRAF.

Preclinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of ARRY-440 in BRAF-mutant cancer models, including those resistant to first-generation BRAF inhibitors.[3][5] In vivo studies have shown that ARRY-440, both as a single agent and in combination with the MEK inhibitor binimetinib, can inhibit tumor growth systemically and in the brain in mouse xenograft models harboring BRAF mutations.[6]

In Vitro Efficacy

Cell Line	BRAF Mutation	ARRY-440 IC50 (nmol/L)
BRAF Class I Mutant	V600E	0.7 - 7
BRAF Class II Mutant	Various	10 - 14
BRAF Class III Mutant	Various	0.8 - 7.8
BRAF Wild-Type	-	>9800
•		

Note: Data extracted from a publication by Yaeger et al. and presented in a structured

format.

Clinical Data

A first-in-human, Phase 1, open-label, dose-escalation, and dose-expansion study (NCT05355701) is currently evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARRY-440 as a single agent and in combination with binimetinib or cetuximab in patients with advanced solid tumors harboring BRAF alterations.[2][4][7][8] The study includes patients with primary brain tumors and brain metastases.[2][4][9]

Patient Demographics and Disease Characteristics (Phase 1, as of Aug 24, 2023)



Characteristic	Value
Total Patients	30
Tumor Types	Melanoma (43%), Colorectal Cancer (17%), Primary Brain Tumor (13%), Thyroid (10%), Other (7%)
BRAF Mutation Class	Class I (V600E) (73%), Class II (13%), Class III (13%)
Note: Data extracted from an abstract by Yaeger et al.[6]	

Preliminary Efficacy in Patients with Brain Tumors (Phase 1)

As of the data cutoff of August 24, 2023, ARRY-440 has shown promising anti-tumor activity in the brain.[6]



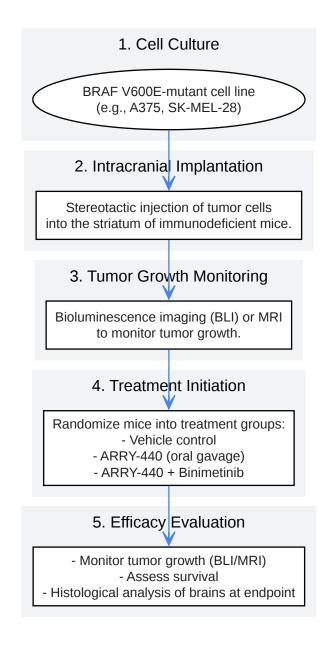
Dose Level	Treatment	Number of Evaluable Patients with BRAF V600E+ Cancer	Confirmed Responses (Systemic and Brain)	Notable Responses in Brain
225 mg BID	ARRY-440 ± binimetinib	7	4	1 Complete Response in a Primary Brain Tumor patient
Note: Data extracted from an abstract by Yaeger et al.[6] A fifth confirmed response in a second primary brain tumor patient was reported after the data cutoff.[6]				

Experimental Protocols

Preclinical Evaluation of ARRY-440 in a Brain Metastasis Xenograft Model

This protocol describes a representative method for evaluating the efficacy of ARRY-440 in an in vivo model of BRAF-mutant brain metastases.





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Caption: Workflow for a preclinical brain metastasis xenograft study.

Methodology:

- Cell Culture: Culture a human BRAF V600E-mutant melanoma or other relevant cancer cell line (e.g., A375) in appropriate media. For in vivo imaging, cells should be transduced to express a reporter gene such as luciferase.
- Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).



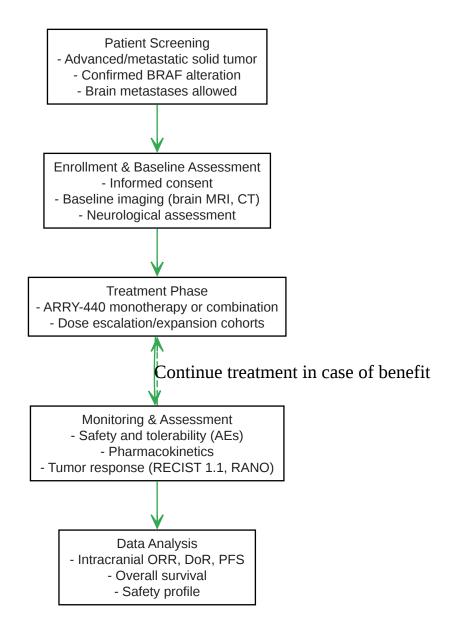
· Intracranial Injection:

- Anesthetize mice and secure them in a stereotactic frame.
- Create a burr hole in the skull over the desired injection site (e.g., right striatum).
- \circ Slowly inject approximately 5 x 10^5 tumor cells in a small volume (e.g., 2-5 μ L) of sterile PBS.
- Tumor Growth Monitoring:
 - Monitor tumor growth using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) weekly.
- Treatment:
 - When tumors reach a predetermined size, randomize mice into treatment groups.
 - Administer ARRY-440 (e.g., 25-50 mg/kg) and/or binimetinib (e.g., 10-20 mg/kg) or vehicle control daily by oral gavage.
- Endpoint Analysis:
 - Continue treatment and monitoring until a predefined endpoint (e.g., neurological symptoms, significant weight loss, or a specific tumor volume).
 - Euthanize mice and collect brains for histological analysis (H&E staining, immunohistochemistry for p-ERK, Ki67, etc.).
 - Analyze survival data using Kaplan-Meier curves.

Clinical Trial Protocol for ARRY-440 in Patients with Brain Metastases (Representative)

This protocol outlines the key elements of a clinical trial for evaluating ARRY-440 in patients with BRAF-mutant solid tumors and brain metastases, based on the design of the NCT05355701 study.[2][4][7][8]





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Caption: High-level workflow for a clinical trial of ARRY-440 in patients with brain metastases.

Key Methodologies:

- Patient Population: Patients with advanced or metastatic solid tumors with a documented BRAF V600 or non-V600 Class II/III alteration who have progressed on prior therapies.[2]
 Patients with stable, asymptomatic, or symptomatic brain metastases may be eligible.[8]
- Study Design: Phase 1, open-label, dose-escalation and dose-expansion study.



- Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended
 Phase 2 dose (RP2D) of ARRY-440 as a single agent and in combination.
- Dose Expansion: To further evaluate the safety, tolerability, and anti-tumor activity in specific patient cohorts.
- Treatment: ARRY-440 administered orally, once or twice daily, as a single agent or in combination with binimetinib or cetuximab.[6][7]
- Assessments:
 - Safety: Monitor for adverse events (AEs) according to CTCAE.
 - Efficacy:
 - Systemic tumor response assessed by CT or MRI according to RECIST 1.1.
 - Intracranial tumor response assessed by brain MRI according to RECIST 1.1 for brain metastases and RANO criteria for primary brain tumors.[2]
 - Pharmacokinetics: Plasma samples collected to determine the pharmacokinetic profile of ARRY-440.

Conclusion

ARRY-440 is a promising next-generation BRAF inhibitor with demonstrated brain penetrance and clinical activity in patients with BRAF-mutant tumors, including those with brain metastases. The ongoing Phase 1 clinical trial will provide more definitive data on its efficacy and safety in this patient population. The provided protocols offer a framework for further preclinical and clinical investigation of ARRY-440 and similar agents targeting CNS malignancies.

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